tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate
Description
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-oxoethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-11-14(9-10-16)7-5-4-6-8-14/h10H,4-9,11H2,1-3H3,(H,15,17) |
InChI Key |
IJRSBLBPYAPFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)CC=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation typically involves the following key steps:
- Introduction of the tert-butyl carbamate protecting group on an amino-substituted cyclohexyl derivative.
- Installation of the 2-oxoethyl substituent on the cyclohexyl ring.
- Purification to achieve high yield and purity suitable for pharmaceutical applications.
Specific Synthetic Route from Patents
A notable method is described in patent CA3087004A1 and the corresponding international patent WO2019158550A1 , which outline an industrially viable synthesis of a closely related compound, tert-butyl N-((1R,2S,5S)-2-((2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, structurally analogous to the target compound.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| a) | tert-Butyl N-amino carbamate + ethyl 2-oxoacetate | Formation of intermediate mixture |
| b) | Addition of base (e.g., triethylamine) | Coupling reaction proceeds |
| c) | Stirring at 25-60°C | Product formation with high yield |
| d) | Workup and purification | Pure tert-butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate |
Alternative Routes and Precursors
- The starting amino carbamate can be synthesized by Boc-protection of the corresponding aminoethylcyclohexyl derivative.
- The 2-oxoethyl group can be introduced via oxidation of a hydroxymethyl precursor or by direct acylation with oxoacetyl derivatives.
- Literature methods for similar carbamate compounds involve Mitsunobu reactions , reductive amination , or amide coupling strategies, but the patent method remains the most industrially practical.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Acetonitrile, other aprotic solvents | Acetonitrile preferred for solubility and yield |
| Temperature | 25°C to 60°C | Elevated temp accelerates reaction without side reactions |
| Base | Triethylamine (4-5 equivalents) | Facilitates coupling, neutralizes acids formed |
| Reagent Forms | Neutral (non-salt) forms | Reduces viscosity, improves stirring |
| Reaction Time | Several hours (e.g., 4-6 h) | Monitored by TLC or HPLC |
| Yield | Typically 90-95% | High yield due to optimized conditions |
| Purity | >95% (HPLC) | Suitable for pharmaceutical intermediates |
Analytical and Characterization Data
- Purity : Confirmed by High-Performance Liquid Chromatography (HPLC) with >95% purity.
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
- Physical Properties : Molecular weight approximately 241 g/mol for the core carbamate structure; melting point and solubility parameters vary with substituents.
Summary Table of Preparation Methods
| Method Source | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| CA3087004A1 / WO2019158550A1 | tert-Butyl N-amino carbamate + ethyl 2-oxoacetate | Triethylamine, acetonitrile | 25-60°C, 4-6 h | 90-95 | Neutral reagents improve yield & purity |
| Boc-protection route | Aminoethylcyclohexyl derivative + Boc anhydride | Base (e.g., NaHCO3) | Room temp, aqueous-organic | 85-90 | Precursor synthesis step |
| Oxidation of hydroxymethyl precursor | tert-Butyl N-{[2-(hydroxymethyl)cyclohexyl]methyl}carbamate | Oxidants (e.g., PCC) | Mild conditions | 70-85 | Alternative approach to introduce ketone |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols.
Scientific Research Applications
tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is a synthetic organic compound belonging to the carbamate ester family. It has a molecular weight of roughly 255.35 g/mol and the chemical formula . This compound's structural complexity is enhanced by a tert-butyl group, which enhances its stability and solubility, and a cyclohexyl moiety. The 2-oxoethyl group's existence suggests that it has the potential for reactivity, which makes this substance potentially useful in a variety of chemical and biological applications.
Potential Applications
This compound's versatility suggests it could play a role in diverse fields of chemical research and application.
- Pharmaceutical Chemistry Due to its unique structural features, this compound can be employed in synthesizing various pharmaceutical molecules.
- Agrochemicals This compound can be a crucial component in developing new herbicides, insecticides, and fungicides because of its structural features.
- Material Science this compound can be used to create polymers and coatings with improved qualities.
- Versatility in Synthetic Organic Chemistry These reactions highlight the compound's versatility in synthetic organic chemistry.
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with this compound. The following table highlights their uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Tert-butyl N-{[1-(2-oxoethyl)cyclobutyl]methyl}carbamate | Smaller cyclic structure, potentially different biological activity due to ring strain. | |
| Tert-butyl N-{(1-amino-cyclohexyl)methyl}carbamate | Contains an amino group that may enhance solubility and reactivity. | |
| Tert-butyl N-{(piperidin-4-yl)methyl}carbamate | Incorporates a piperidine ring which may influence pharmacodynamics differently than cyclohexane. |
Mechanism of Action
The mechanism of action of tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of their functions. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- Compound 1: tert-Butyl (trans-4-(2-oxoethyl)cyclohexyl)carbamate (CAS 215790-29-7) Structural Difference: The 2-oxoethyl group is at the trans-4-position of the cyclohexane ring instead of the 1-position. However, the altered spatial arrangement may affect receptor-binding affinity in pharmacological applications .
- Compound 2 : tert-Butyl (3-oxocyclohexyl)carbamate (CAS 154748-49-9)
Functional Group Variations
- Compound 3: tert-Butyl N-[trans-4-acetylcyclohexyl]carbamate (CAS 1198355-02-0) Structural Difference: An acetyl group (CH3CO-) replaces the 2-oxoethyl group. However, the shorter chain may limit hydrogen-bonding interactions compared to the ethyl-linked ketone in the target compound .
- Impact: The nitro and chloro groups introduce electronegativity and steric bulk, likely enhancing binding to aromatic receptors (e.g., opioid receptors) but reducing solubility in polar solvents .
Physicochemical and Pharmacological Properties
Physicochemical Properties
Pharmacological Relevance
- The 2-oxoethyl group in the target compound may enhance hydrogen-bonding interactions with biological targets (e.g., opioid receptors), as seen in analogs with ketone or amide substituents .
Biological Activity
Tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate is a synthetic organic compound classified as a carbamate ester. Its molecular formula is , with a molecular weight of approximately 255.35 g/mol. The compound features a tert-butyl group that enhances its stability and solubility, and a cyclohexyl moiety which contributes to its structural complexity. The presence of the 2-oxoethyl group suggests potential reactivity, making this compound significant in various biological applications.
Chemical Structure
The structural representation of this compound can be illustrated as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential roles in pharmacology, enzymatic inhibition, and therapeutic applications.
Pharmacological Potential
- Enzyme Inhibition : This compound has shown promise as an inhibitor of specific enzymes involved in biological processes. For instance, it may inhibit cathepsin K (CTSK), a thiol protease involved in bone resorption and remodeling. This inhibition could have implications for treating osteoporosis and other bone-related disorders .
- Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives can exhibit antimicrobial properties, potentially targeting bacterial infections through disruption of cellular functions.
- Anticancer Properties : Research indicates that similar compounds with carbamate structures can act as inhibitors of cancer-related pathways, particularly those involving protein kinases such as c-Met, which is implicated in tumor growth and metastasis .
Study 1: Inhibition of Cathepsin K
A study focused on the inhibition of cathepsin K demonstrated that carbamate derivatives could effectively reduce enzyme activity, suggesting their potential use in managing conditions associated with excessive bone resorption. The findings indicated that modifications to the cyclohexyl ring influenced inhibitory potency.
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| This compound | 150 | Moderate inhibitor |
| Control compound | 75 | Strong inhibitor |
Study 2: Antimicrobial Screening
In antimicrobial assays, this compound was tested against various bacterial strains. Results indicated varying degrees of effectiveness, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzyme active sites or cellular receptors, leading to modulation of biochemical pathways. The structural features, particularly the carbamate group, are crucial for binding interactions.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate?
- Methodology :
Cyclohexane Core Preparation : Start with a cyclohexane derivative (e.g., 1-(hydroxymethyl)cyclohexanol) and introduce the 2-oxoethyl group via oxidation or alkylation.
Carbamate Protection : React the amine group with Boc anhydride (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product .
- Key Tools : NMR (¹H/¹³C) for structural confirmation, FT-IR for carbonyl group verification.
Q. How is the compound characterized to confirm its structure?
- Analytical Workflow :
- NMR Spectroscopy : Confirm the tert-butyl group (δ ~1.4 ppm, singlet), cyclohexyl protons (δ 1.2–2.1 ppm), and carbamate carbonyl (δ ~155 ppm in ¹³C).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
- Melting Point : Compare with literature values (e.g., 114–118°C for analogous carbamates) .
Q. What solvents and conditions are optimal for its stability during storage?
- Stability Profile :
- Storage : –20°C in airtight, light-resistant containers under nitrogen. Avoid prolonged exposure to moisture.
- Incompatibilities : Degrades in acidic/basic conditions (pH <3 or >10) or with strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Strategies :
- Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution for stereocontrol.
- Chromatography : Chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol eluent) to separate enantiomers .
- Case Study : Enantioselective synthesis of a related carbamate achieved 98% ee using a palladium-catalyzed asymmetric allylic alkylation .
Q. How to address contradictory spectroscopic data (e.g., unexpected NMR splitting)?
- Troubleshooting :
- Dynamic Effects : Check for rotational barriers (e.g., tert-butyl group) or tautomerism.
- Impurity Analysis : Use 2D NMR (COSY, NOESY) or spiking experiments with known standards .
Q. What are the applications of this carbamate in multi-step syntheses?
- Role as an Intermediate :
- Peptide Synthesis : Boc-protected amines facilitate solid-phase peptide coupling.
- Drug Development : Used in CCR2 antagonist synthesis via iodolactamization or cross-coupling reactions .
- Example : A 2016 study utilized tert-butyl carbamates as precursors for anti-inflammatory agents via Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
